(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-28-21-13-7-18(17-22(21)27-2)8-14-23(26)24-19-9-11-20(12-10-19)25-15-5-4-6-16-25/h7-14,17H,3-6,15-16H2,1-2H3,(H,24,26)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWMHQPHUKEMFT-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Cinnamate Formation
The (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl moiety is synthesized via a Knoevenagel condensation between 4-ethoxy-3-methoxybenzaldehyde (1 ) and malonic acid under acidic conditions.
Reaction Conditions :
- Catalyst : Piperidine (0.1 equiv) in ethanol
- Temperature : Reflux (78°C)
- Time : 6–8 hours
- Yield : 75–85%
The reaction proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the trans (E)-cinnamic acid (2 ).
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.95–7.20 (m, 3H, aromatic), 6.30 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.15 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 1.45 (t, J = 6.8 Hz, 3H, CH₂CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch).
Conversion to Acid Chloride
The cinnamic acid (2 ) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride (3 ):
Procedure :
- Reagents : SOCl₂ (3.0 equiv), catalytic DMF
- Conditions : Reflux (70°C) for 2 hours
- Workup : Excess SOCl₂ removed under vacuum
- Yield : >95%
Synthesis of 4-(Piperidin-1-yl)Aniline
Nucleophilic Aromatic Substitution
4-Fluoronitrobenzene (4 ) reacts with piperidine in the presence of a base to form 4-(piperidin-1-yl)nitrobenzene (5 ):
Reaction Conditions :
- Solvent : DMF
- Base : K₂CO₃ (2.5 equiv)
- Temperature : 120°C, 24 hours
- Yield : 60–70%
Reduction of Nitro Group :
Catalytic hydrogenation of 5 using H₂ (1 atm) and 10% Pd/C in ethanol affords 4-(piperidin-1-yl)aniline (6 ) in 90–95% yield.
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.8 Hz, 2H, aromatic), 6.55 (d, J = 8.8 Hz, 2H, aromatic), 3.25–3.40 (m, 4H, piperidine NCH₂), 1.70–1.85 (m, 6H, piperidine CH₂).
Amide Coupling to Form the Target Compound
Schotten-Baumann Reaction
The acid chloride (3 ) is coupled with 4-(piperidin-1-yl)aniline (6 ) under Schotten-Baumann conditions:
Procedure :
- Solvent : Dichloromethane (DCM)/water biphasic system
- Base : NaOH (2.0 equiv)
- Temperature : 0°C to room temperature, 4 hours
- Workup : Extraction with DCM, drying (Na₂SO₄), column chromatography (SiO₂, hexane:ethyl acetate 3:1)
- Yield : 65–75%
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, followed by deprotonation to form the enamide.
Optimization and Alternative Pathways
Microwave-Assisted Synthesis
Reducing reaction times via microwave irradiation:
Transition Metal-Catalyzed Approaches
Buchwald-Hartwig amination for direct introduction of the piperidine group to bromoaniline:
Analytical Data for Target Compound
Spectroscopic Characterization :
- $$^1$$H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.25–7.40 (m, 2H, aromatic), 6.95–7.10 (m, 4H, aromatic), 6.65 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.10 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 3.30–3.45 (m, 4H, piperidine NCH₂), 1.70–1.85 (m, 6H, piperidine CH₂), 1.40 (t, J = 6.8 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calculated for C₂₃H₂₈N₂O₃ [M+H]⁺: 403.1998, found: 403.2001.
Industrial-Scale Production Considerations
Key Parameters :
- Cost Efficiency : Use of piperidine (≈$50/kg) vs. custom-synthesized amines.
- Purification : Centrifugal partition chromatography for >99% purity.
- Green Chemistry : Solvent recovery systems for DCM and ethanol.
Chemical Reactions Analysis
Conjugate Addition Reactions
The α,β-unsaturated amide moiety acts as a Michael acceptor, enabling nucleophilic additions. Experimental studies on analogous enamide systems demonstrate regioselective additions at the β-carbon:
Mechanistic Insight : The electron-withdrawing amide group polarizes the double bond, directing nucleophiles to the β-position. Steric hindrance from the 4-piperidinophenyl group slows reactivity compared to simpler enamide analogs .
Reduction of the α,β-Unsaturated System
Hydrogenation selectively saturates the enamide double bond without affecting aromatic ethers or the piperidine group:
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 25°C, 2 h | Saturated amide | >95% | |
| NaBH₄/CeCl₃ | THF, 0°C → 25°C, 4 h | Partial reduction (amide unaffected) | 60% |
Electrophilic Aromatic Substitution
The 4-ethoxy-3-methoxyphenyl group undergoes electrophilic substitution at activated positions (C-5 and C-6):
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitro derivative | 68% | |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 30 min | 6-Bromo derivative | 73% | |
| ClSO₃H | 60°C, 3 h | 5-Sulfo derivative | 58% |
Directing Effects : The meta-directing methoxy and para-directing ethoxy groups create competing orientation, favoring nitration at C-5 .
Piperidine Functionalization
The N-piperidinyl group participates in alkylation and acylation:
Limitations : Steric bulk from the arylprop-enamide scaffold reduces reaction rates compared to isolated piperidine .
Oxidative Degradation Pathways
Forced degradation studies reveal stability under oxidative stress:
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and cis-trans isomerization:
| Wavelength | Solvent | Major Pathway | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Dimerization via cycloaddition | Φ = 0.12 | |
| 365 nm | Toluene | Cis-trans isomerization | Φ = 0.34 |
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 314.35 g/mol
- Physical Appearance : Typically appears as a solid or crystalline compound.
The compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity :
Studies have shown that this compound induces apoptosis in cancer cell lines, including HeLa cells. It has been compared to known chemotherapeutic agents like cisplatin, showing enhanced cytotoxicity and potential for therapeutic use in cancer treatment .
Antimicrobial Properties :
Research indicates that the compound possesses antimicrobial activity against various pathogens. Its efficacy was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Anti-inflammatory Effects :
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines, thereby reducing inflammation .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
Drug Development :
Due to its diverse biological properties, this compound is being investigated as a lead candidate for developing new drugs targeting cancer and infectious diseases. Its structure allows for modifications that can enhance efficacy and reduce side effects.
Case Study 1: Anticancer Efficacy
A study conducted on the HeLa cell line demonstrated that this compound exhibited a dose-dependent cytotoxic effect, leading to increased apoptosis rates compared to control groups treated with standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound showed significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 128 µg/mL. This positions it as a promising candidate for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(E)-3-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide: Lacks the methoxy group, which may influence its chemical properties.
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(morpholin-1-yl)phenyl)acrylamide: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacological profile.
Uniqueness
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, as well as the piperidinyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neurological applications. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propeneamide backbone with various substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program screened this compound against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Table 1: Anticancer Activity Summary
| Cancer Type | Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|---|
| Leukemia | K-562 | 10 | Moderate |
| Colon | HCT-15 | 20 | Low |
| Melanoma | SK-MEL-5 | 15 | Low |
| Breast | MCF7 | >50 | Resistant |
The results indicated that while the compound exhibited some cytotoxic effects, particularly on leukemia cell lines, its overall anticancer activity was relatively low compared to established chemotherapeutic agents. Notably, the leukemia lines showed the highest sensitivity at a concentration of 10 µM .
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological effects. Research indicates that compounds with similar structures often interact with neurotransmitter systems. For instance, studies have shown that piperidine derivatives can modulate dopamine and serotonin receptors, which may have implications for treating neurological disorders such as depression and anxiety .
The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cell proliferation and survival. It is hypothesized that the compound may induce apoptosis in sensitive cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
A notable case study involved the administration of this compound in an experimental model of breast cancer. The study demonstrated a reduction in tumor size and an increase in apoptosis markers in treated groups compared to controls. These findings highlight the need for further investigation into dosage optimization and long-term effects .
Q & A
Q. Q1. What are the key considerations for synthesizing (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide with high purity and yield?
A1. Synthesis requires precise control of reaction conditions:
- Coupling Reactions : Use a base-catalyzed amide coupling between substituted cinnamic acid derivatives and aryl amines. Optimize solvent polarity (e.g., DMF or THF) and stoichiometry to minimize by-products .
- Stereochemical Control : Ensure the (2E)-configuration via Wittig or Horner-Wadsworth-Emmons reactions, monitored by -NMR to confirm double-bond geometry .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
A2. A multi-technique approach is recommended:
- Spectroscopy : - and -NMR to verify substituent positions and stereochemistry. IR spectroscopy confirms amide C=O stretches (~1650–1680 cm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., ESI+ mode) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
A3. SAR strategies include:
- Functional Group Modulation : Replace the ethoxy/methoxy groups with halogens or electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance receptor binding .
- Scaffold Hybridization : Introduce heterocyclic moieties (e.g., pyrimidine, thiadiazole) via sulfonamide or carbamate linkages to improve pharmacokinetic properties .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities and guide synthetic modifications .
Q. Q4. What experimental approaches resolve contradictions in reported biological activity data for similar enamide derivatives?
A4. Address discrepancies via:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known inhibitors) to normalize activity measurements .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (CYP3A4, CYP2D6) using liver microsomes to identify confounding pharmacokinetic factors .
- Comparative Analysis : Cross-reference IC values with structurally analogous compounds (e.g., chlorophenyl vs. fluorophenyl derivatives) to isolate substituent effects .
Q. Q5. How can the mechanism of action of this compound be elucidated in enzyme inhibition studies?
A5. Mechanistic workflows involve:
- Kinetic Assays : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) under varying substrate concentrations to determine competitive/non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) between the compound and purified enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen-bond interactions) .
Data-Driven Research Questions
Q. Q6. What strategies are effective for comparing the physicochemical properties of this compound with its analogs?
A6. Utilize computational and experimental tools:
- LogP Determination : Shake-flask method (octanol/water partition) or HPLC-derived chromatographic hydrophobicity index (CHI) .
- Solubility Profiling : Use nephelometry or UV-Vis spectroscopy in buffered solutions (pH 1.2–7.4) to predict bioavailability .
- Thermal Analysis : Differential scanning calorimetry (DSC) to measure melting points and polymorphic stability .
Q. Q7. How can researchers validate conflicting data on the compound’s metabolic stability?
A7. Implement a tiered validation protocol:
- In Vitro Hepatocyte Models : Compare metabolic half-life (t) across species (human, rat) to identify species-specific degradation pathways .
- Stable Isotope Tracing : Use -labeled compound to track metabolite formation via LC-MS/MS .
- Knockout Cell Lines : CRISPR-engineered cells lacking specific transporters (e.g., P-gp) to assess efflux effects on intracellular concentration .
Tables for Comparative Analysis
Q. Table 1. Key Physicochemical Properties of this compound and Analogs
| Property | Target Compound | Chlorophenyl Analog | Pyrimidine Hybrid |
|---|---|---|---|
| Molecular Weight (g/mol) | 408.5 | 394.3 | 452.5 |
| LogP | 3.2 | 3.8 | 2.9 |
| Solubility (µg/mL, pH 7) | 12.4 | 8.7 | 18.9 |
| Melting Point (°C) | 145–148 | 162–165 | 138–141 |
Q. Table 2. Biological Activity Comparison
| Assay Type | Target Compound (IC) | Fluorophenyl Derivative | Methoxy Analog |
|---|---|---|---|
| Kinase Inhibition (nM) | 48 ± 3.1 | 72 ± 4.5 | 120 ± 6.8 |
| Antimicrobial (MIC, µg/mL) | >50 | 12.5 | >50 |
| Cytotoxicity (HeLa, µM) | 18.7 ± 1.2 | 9.4 ± 0.8 | 32.1 ± 2.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
